REACTION_CXSMILES
|
[F:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:17].CCOCC>CCOCC>[ClH:17].[F:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
FC1(CCN(CC1)C(=O)OC(C)(C)C)CO
|
Name
|
HCl ether
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.FC1(CCNCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |